3-Fluoro-2-(methoxymethyl)pyridine

Description

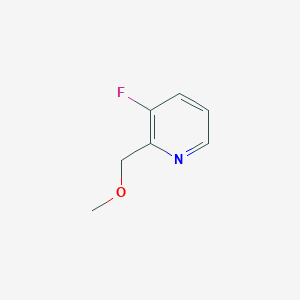

The specific combination of a fluorine atom at the 3-position and a methoxymethyl group at the 2-position of a pyridine (B92270) ring gives 3-Fluoro-2-(methoxymethyl)pyridine unique electronic and steric properties, positioning it as a valuable intermediate in synthetic chemistry. Its study is framed by the broader context of fluorinated heterocycles and the tactical use of protecting groups in complex molecule construction.

Fluorinated pyridine scaffolds are of immense importance in contemporary chemical research and development. The pyridine ring itself is a "privileged scaffold," a core structure found in over 7,000 existing pharmaceuticals and numerous agrochemicals. agropages.comsigmaaldrich.com The introduction of fluorine, the most electronegative element, into this scaffold can profoundly and beneficially alter a molecule's properties. fishersci.com

Key impacts of fluorination on pyridine-containing molecules include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the bioavailability and half-life of a drug.

Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with enzyme active sites, potentially increasing the potency of a therapeutic agent.

Physicochemical Properties: The substitution of hydrogen with fluorine can modify a molecule's lipophilicity, pKa, and conformational preferences, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. ossila.com

These desirable effects have led to the widespread use of fluorinated pyridines in the "fourth generation" of high-efficacy, low-toxicity pesticides and in a variety of modern pharmaceuticals. However, the synthesis of specific isomers can be challenging. While methods for producing 2- and 4-fluoropyridines are well-established, the synthesis of 3-fluoropyridines often requires more specialized and multi-step approaches, making compounds like this compound valuable precursors.

Table 1: Comparison of Related Fluorinated Pyridine Building Blocks

This table provides details on commercially available building blocks that share structural similarities with this compound, illustrating the chemical space around this scaffold.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 3-Fluoropyridine (B146971) | 372-47-4 | C₅H₄FN | The parent 3-fluoropyridine scaffold. |

| 3-Fluoro-2-(trifluoromethyl)pyridine | 886510-21-0 | C₆H₃F₄N | Features a trifluoromethyl group, a common bioisostere. |

| 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | --- | C₆H₂BrF₄N | A multifunctional intermediate for cross-coupling reactions. |

| 3-Fluoro-2-pyridinecarbonitrile | 97509-75-6 | C₆H₃FN₂ | The nitrile group allows for diverse chemical transformations. |

The methoxymethyl (MOM) group, CH₃OCH₂-, present in this compound, is a widely used protecting group in organic synthesis, particularly for hydroxyl and amino groups. Its strategic importance lies in its ability to mask a reactive functional group while other parts of the molecule undergo chemical transformations.

The utility of the MOM group is defined by its reaction characteristics:

Installation: It is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Stability: The MOM ether is stable across a broad pH range (approx. 4 to 12) and is resistant to many oxidizing and reducing agents, as well as nucleophiles and bases.

Cleavage (Deprotection): As an acetal, the MOM group is sensitive to acidic conditions and can be readily removed using acids like hydrochloric acid in methanol (B129727) or various Lewis acids.

In the context of this compound, the methoxymethyl group serves a dual purpose. It can act as a stable substituent that modulates the electronic properties of the pyridine ring. Alternatively, it can be considered a protected form of a hydroxymethyl group (-CH₂OH). This "masked" functionality allows chemists to perform reactions on the pyridine ring, such as lithiation or cross-coupling, and then deprotect the MOM group to reveal a reactive hydroxyl group for further synthetic elaboration. This strategic modulation of reactivity is a cornerstone of modern multi-step synthesis.

Table 2: Conditions for Methoxymethyl (MOM) Group Manipulation

| Process | Typical Reagents and Conditions | Purpose |

| Protection (MOM-Cl) | MOMCl, DIPEA, CH₂Cl₂ | To mask a hydroxyl or amino group. |

| Protection (Methylal) | CH₂(OMe)₂, P₂O₅ or TfOH | Alternative method to introduce the MOM group. |

| Deprotection | HCl in MeOH (reflux) or other acids | To remove the MOM group and reveal the original functional group. |

While extensive research dedicated exclusively to this compound is not prominent in the literature, its academic and industrial significance can be inferred from its structure and the robust chemistry of its constituent parts. The compound is primarily valued as a specialized chemical intermediate or building block for constructing more complex target molecules.

Current research trajectories involving scaffolds like this compound are focused on:

Synthesis of Novel Pharmaceuticals and Agrochemicals: The combination of the 3-fluoropyridine motif for enhanced biological activity and the versatile methoxymethyl handle makes it an attractive starting material for drug discovery and pesticide development programs. For example, related structures like 3-fluoro-2-pyridinecarbonitrile are used to synthesize modulators for glutamate (B1630785) receptors.

Development of Functional Materials: Fluorinated aromatic compounds are used in creating advanced materials with specific electronic or physical properties. The 3-fluoropyridine core could be incorporated into polymers or organic light-emitting diode (OLED) materials.

Elaboration of the Pyridine Core: The methoxymethyl group at the 2-position can direct metallation to the adjacent 3-position (if not for the existing fluorine) or other positions, enabling further functionalization of the pyridine ring. More commonly, it serves as a precursor to the 3-fluoro-2-pyridinemethanol structure, which can be oxidized to an aldehyde or carboxylic acid, or used in coupling reactions. A patent describes a novel synthesis for the closely related 3-fluoropyridine-2-methanol, highlighting the industrial interest in this structural class.

In essence, the academic significance of this compound lies not in its end-use, but in its potential as a key puzzle piece in the assembly of complex and high-value chemical entities. Its chemistry is a practical application of the principles of using fluorination to tune biological properties and employing protecting groups to achieve sophisticated synthetic goals.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVINSKFRFNQEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxymethyl Pyridine and Its Precursors

Retrosynthetic Analysis and Key Bond Disconnections in the Construction of the 3-Fluoro-2-(methoxymethyl)pyridine Framework

A retrosynthetic analysis of this compound reveals several strategic bond disconnections that pave the way for diverse synthetic approaches. The primary disconnections involve the C-F bond, the C-C bond between the pyridine (B92270) ring and the methoxymethyl group, and the bonds forming the pyridine ring itself.

One logical approach is the late-stage introduction of the fluorine atom onto a pre-functionalized pyridine ring. This leads to precursors such as 2-(methoxymethyl)pyridine (B1295691) or 3-amino-2-(methoxymethyl)pyridine . The C-F bond can be formed via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., Cl, NO₂) or through electrophilic fluorination of an activated pyridine derivative.

Alternatively, the methoxymethyl group can be installed onto a fluorinated pyridine core. This strategy would involve precursors like 3-fluoropyridine (B146971) or a derivative with a handle at the 2-position, such as 3-fluoro-2-chloropyridine or 3-fluoro-2-bromopyridine . The methoxymethyl group can be introduced through various C-C bond-forming reactions or by functional group interconversion from a precursor like a hydroxymethyl or formyl group.

A more convergent approach involves the construction of the pyridine ring with the required substituents already in place or in a precursor form. This can be achieved through cyclization or annulation reactions using acyclic precursors that contain the necessary fluoro and methoxymethyl (or protected hydroxymethyl) moieties.

Direct Synthetic Approaches to the Pyridine Core Featuring Fluoro and Methoxymethyl Substituents

Several direct synthetic methodologies have been developed to construct the 3-fluoro-2-substituted pyridine core, which can be adapted for the synthesis of this compound.

Catalytic C-H Functionalization Strategies for Fluorinated Pyridines

Direct C-H functionalization of pyridine derivatives represents an atom-economical and efficient strategy for introducing substituents. escholarship.orgnih.gov Rh(III)-catalyzed C-H activation has been successfully employed for the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. escholarship.orgresearchgate.net This method allows for the formation of the pyridine ring with a fluorine atom at the 3-position and can accommodate various substituents at other positions, which could potentially include a precursor to the methoxymethyl group. While direct C-H methoxymethylation of 3-fluoropyridine at the C-2 position is not extensively reported, the functionalization of the C-H bond adjacent to the nitrogen in pyridines is a known transformation. nih.gov

Ring-Forming Cyclization and Annulation Reactions for Pyridine Core Synthesis

The construction of the pyridine ring through cyclization reactions offers a powerful tool for accessing highly substituted pyridines. A notable method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield diversely substituted 3-fluoropyridines. researchgate.netorganic-chemistry.orgacs.org This approach assembles the 3-fluoropyridine core from two ketone components. researchgate.netacs.org Another strategy involves the reaction of 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile with alkyllithiums to form 6-alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines. researchgate.net Furthermore, tandem C-F bond cleavage protocols have been developed for the synthesis of poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoro Group Installation on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing a fluorine atom onto an electron-deficient pyridine ring. nih.gov The reaction of a 3-halopyridine (e.g., 3-chloropyridine) with a fluoride (B91410) source can yield 3-fluoropyridine, although this can be challenging. chemicalbook.com A more effective approach involves the SNAr on a pyridine ring activated by other electron-withdrawing groups. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.gov This highlights the potential of using activated precursors for the introduction of the fluoro group. The reactivity of halopyridines in SNAr reactions is often enhanced when fluorine is the leaving group, making 2-fluoropyridines valuable intermediates for further functionalization. nih.gov

Electrophilic Fluorination Techniques Applied to Pyridine Derivatives

Electrophilic fluorination offers a complementary approach to introduce fluorine onto a pyridine ring. Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose. sigmaaldrich.comrsc.org The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can be converted to the corresponding pyridines. mdpi.comnih.gov This method has also been applied to the synthesis of 2-(fluoromethyl)pyridines. mdpi.comnih.gov While direct electrophilic fluorination of 2-(methoxymethyl)pyridine at the 3-position might be challenging due to the directing effects of the substituents, this method is effective for certain substituted pyridines and can be a viable strategy with appropriately designed precursors. nih.gov

Synthesis of Key Intermediates and Advanced Precursors to this compound

The synthesis of key intermediates is crucial for the successful construction of the target molecule. Several important precursors have been synthesized through various methodologies.

A significant precursor, 3-fluoro-2-pyridinemethanol , can be synthesized from inexpensive quinolinic acid. The process involves acid anhydrization, esterification, ammoniation, amino fluorination, and ester group reduction. google.com This provides a direct route to a molecule that can be easily converted to this compound.

Another important intermediate is 2-amino-3-hydroxymethylpyridine . This compound can be prepared by the reduction of 2-aminopyridine-3-carboxylic acid using red aluminum in anhydrous and anaerobic conditions. google.com It can also be synthesized from 2-hydroxy-3-nitropyridine (B160883) via catalytic hydrogenation. chemicalbook.com An alternative preparation starts from furfural, which undergoes a ring-opening reaction followed by reaction with an ammonia (B1221849) sulfamate (B1201201) solution and subsequent hydrolysis. patsnap.com

The precursor 2-chloro-5-chloromethylpyridine is valuable for introducing the methoxymethyl group. It can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine using thionyl chloride. prepchem.com An alternative route involves the chlorination of 3-methylpyridine. patsnap.com This dichloro intermediate can be converted to 2-methoxy-5-methoxymethyl-pyridine by reaction with sodium methoxide. google.com

The synthesis of 2-amino-3-picoline is another relevant pathway, which can be achieved from 2-cyano-3-methylpyridine. guidechem.com This amino-picoline can then be further functionalized.

The following table summarizes some of the key synthetic reactions for these precursors:

| Precursor | Starting Material(s) | Reagents and Conditions | Yield | Reference(s) |

| 3-Fluoro-2-pyridinemethanol | Quinolinic acid | 1. Thionyl chloride 2. Isopropanol 3. DPPA, Triethylamine 4. Fluorinating agent 5. Sodium borohydride, Calcium chloride | High | google.com |

| 2-Amino-3-hydroxymethylpyridine | 2-Aminopyridine-3-carboxylic acid | Red aluminum, Anhydrous tetrahydrofuran | 85% | google.com |

| 2-Amino-3-hydroxymethylpyridine | 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂, Methanol (B129727) | 89% | chemicalbook.com |

| 2-Chloro-5-chloromethylpyridine | 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride, 1,2-Dichloroethane | - | prepchem.com |

| 2-Chloro-5-chloromethylpyridine | 3-Methylpyridine | Chlorine, Supported palladium chloride catalyst | - | patsnap.com |

| 2-Methoxy-5-methoxymethyl-pyridine | 3-Dichloromethyl-pyridine | Sodium methoxide, Methanol | - | google.com |

| 2-Amino-3-picoline | 2-Cyano-3-methylpyridine | 1. H₂O₂, NaOH, Acetone 2. NaOBr | 88.5% | guidechem.com |

| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | 4-(Methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, N-aryl-2-chloroacetamide | KOH, DMF | 67-84% | acs.org |

Catalysis in this compound Synthesis: Development and Application of Novel Catalytic Systems

The synthesis of fluorinated pyridines, such as this compound, heavily relies on the use of effective catalytic systems to achieve high yields and regioselectivity. Research has explored various catalytic approaches, including the use of transition metals and photoredox catalysis.

One notable approach involves the Rh(III)-catalyzed C-H functionalization to construct the 3-fluoropyridine core. nih.govresearchgate.net This method utilizes α-fluoro-α,β-unsaturated oximes and alkynes as coupling partners. nih.gov The use of a [Cp*RhCl2]2/metal acetate salt catalyst system has been established for synthesizing multi-substituted pyridines. nih.gov However, for fluorinated analogues, non-hydroxylic solvents like ethyl acetate are crucial to prevent the displacement of the fluorine atom. nih.gov This catalytic system has demonstrated high efficiency and regioselectivity, even with terminal alkynes. nih.gov

Visible light photoredox catalysis represents another innovative strategy. nih.gov This method can be employed for the trifluoromethoxylation of (hetero)arenes using specific reagents under the influence of a photocatalyst like *Ru(bpy)32+. nih.gov While not directly synthesizing this compound, the principles of photoredox catalysis for introducing fluorine-containing groups to aromatic rings are highly relevant. nih.gov

Furthermore, palladium-catalyzed hydrogenation has been developed to access fluorinated piperidines from fluoropyridines, demonstrating the potential for selective reduction in the presence of a palladium catalyst. nih.gov This highlights the versatility of palladium catalysis in manipulating fluorinated heterocyclic compounds. nih.gov The development of novel thymidine (B127349) phosphorylases for the synthesis of halogenated nucleosides also showcases the potential of biocatalysis in similar synthetic challenges. rsc.org

The following table summarizes some of the catalytic systems used in the synthesis of related fluorinated pyridines:

| Catalyst System | Reactants | Product Type | Reference |

| [CpRhCl2]2/metal acetate salt | α-fluoro-α,β-unsaturated oximes and alkynes | 3-Fluoropyridines | nih.gov |

| Ru(bpy)32+ (photocatalyst) | (Hetero)arenes and trifluoromethoxylating reagent | Trifluoromethoxylated (hetero)arenes | nih.gov |

| Palladium on carbon | Fluoropyridines | Fluorinated piperidines | nih.gov |

Optimization of Synthetic Pathways and Reaction Efficiency Studies for Improved Yield and Selectivity

Optimizing synthetic pathways is crucial for improving the yield and selectivity of this compound. A key strategy involves the careful selection of starting materials and reaction conditions. One patented method starts from the readily available and low-cost quinolinic acid. google.com This multi-step synthesis involves anhydrization, esterification, amination, amino fluorination, and reduction of the ester group to yield 3-fluoropyridine-2-methanol, a closely related precursor. google.com This approach is presented as a cost-effective and high-yield alternative to existing routes that may use expensive reagents and harsh reaction conditions. google.com

The optimization of the fluorination step is a critical aspect. The use of Selectfluor® in aqueous solution for the fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been shown to provide good to high yields with high regioselectivity under mild conditions. nih.gov The regioselectivity is highly dependent on the substituent pattern of the pyridine ring. nih.gov Another approach involves the use of elemental fluorine-iodine mixtures for the selective fluorination of pyridine derivatives, which can lead to high yields of 2-fluoro-derivatives at room temperature. rsc.org

Reaction conditions such as solvent, temperature, and catalyst choice are meticulously optimized. For instance, in the Rh(III)-catalyzed synthesis of 3-fluoropyridines, the use of a non-hydroxylic solvent like ethyl acetate was found to be critical to prevent the undesired displacement of the fluorine atom. nih.gov Similarly, in the synthesis of diaryl ethers via a modified Suzuki-Miyaura coupling, the choice of solvent and base was shown to significantly impact yield and selectivity. acs.org

The table below outlines a comparison of different synthetic strategies for precursors of this compound, highlighting the starting materials and key reaction steps.

| Starting Material | Key Synthetic Steps | Target Precursor | Advantages | Reference |

| Quinolinic acid | Anhydrization, esterification, amination, amino fluorination, reduction | 3-Fluoropyridine-2-methanol | Low cost, simple process, high yield | google.com |

| 2-Aminopyridines | Fluorination with Selectfluor® in aqueous solution | 3-Fluoro-substituted pyridines | Mild conditions, high regioselectivity | nih.gov |

| Pyridine derivatives | Fluorination with elemental fluorine-iodine mixtures | 2-Fluoropyridine derivatives | High yield, room temperature reaction | rsc.org |

Principles of Green Chemistry in the Design and Implementation of Synthetic Routes to this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety and efficiency. instituteofsustainabilitystudies.comjddhs.com Key principles applied in this context include waste prevention, atom economy, and the use of safer solvents and reagents. instituteofsustainabilitystudies.comresearchgate.net

Waste Prevention and Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.comispe.org One-pot synthesis and multicomponent reactions are strategies that contribute to higher atom economy. acs.org The synthesis of 3-fluoropyridines via Rh(III)-catalyzed C-H functionalization is an example of a more atom-economical approach compared to traditional methods that may involve multiple protection and deprotection steps. nih.gov

Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives like water, ethanol (B145695), or supercritical carbon dioxide. jddhs.comispe.org The development of fluorination reactions in aqueous solutions is a prime example of this principle in action. nih.gov Additionally, performing reactions at ambient temperature and pressure, when possible, reduces energy consumption. rsc.org Mechanochemical techniques, which involve solvent-free reactions through manual grinding or vortex mixing, offer a robust and energy-efficient alternative. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for more efficient reactions with lower energy requirements and reduced byproduct formation. jddhs.comispe.org The development of novel catalytic systems, as discussed in section 2.4, directly aligns with this principle. Both homogeneous and heterogeneous catalysts are being explored to improve the sustainability of synthetic processes. nih.govnih.gov

The following table summarizes the application of green chemistry principles in the synthesis of fluorinated pyridines:

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Waste Prevention | Designing atom-economical reactions | Rh(III)-catalyzed C-H functionalization for 3-fluoropyridines | nih.gov |

| Safer Solvents | Using water as a reaction medium | Fluorination of 2-aminopyridines in aqueous solution | nih.gov |

| Energy Efficiency | Performing reactions at ambient temperature | C-H fluorination promoted by pyridine N-oxyl radicals in water at room temperature | rsc.org |

| Catalysis | Employing efficient catalysts to reduce energy and waste | Development of novel catalytic systems for fluorination | nih.govnih.gov |

| Safer Reagents | Avoiding toxic reagents | Using glucose instead of carcinogenic benzene (B151609) in adipic acid synthesis (a general example) | youtube.com |

By embracing these advanced synthetic methodologies, the production of this compound and its precursors can be achieved with greater efficiency, selectivity, and environmental responsibility.

Reactivity Profiling of the Pyridine Ring System in this compound

The pyridine ring in this compound is an electron-deficient system, a characteristic that governs its reactivity towards both electrophiles and nucleophiles. The substituents at the 2- and 3-positions further modulate this reactivity.

Electrophilic Substitution Reactions on the Pyridine Nucleus

The electron-withdrawing nature of the fluorine atom and the nitrogen heteroatom deactivates the pyridine ring towards electrophilic aromatic substitution. Direct fluorination of substituted pyridines can be challenging. nih.gov However, electrophilic fluorination of corresponding 1,2-dihydropyridines using reagents like Selectfluor® can yield fluorinated dihydropyridines, which can then be converted to the desired fluorinated pyridines. nih.gov

Nucleophilic Additions and Subsequent Transformations on the Pyridine Ring

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic addition to 3-substituted pyridinium (B92312) salts often shows good to excellent regioselectivity, favoring the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov These dihydropyridine (B1217469) intermediates can then be aromatized to yield substituted pyridines. nih.gov While specific studies on this compound are not abundant, the general principles of nucleophilic addition to substituted pyridines are well-established. For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates that nucleophilic attack occurs selectively, with the position of substitution being influenced by reaction conditions and the nucleophile's nature. rsc.org

Directed Metalation and Lithiation Studies of Fluorinated Pyridines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy (B1213986) group is a known DMG. wikipedia.org For pyridine systems, a DMG is generally required for lithiation, and care must be taken to avoid competitive nucleophilic addition of the organolithium reagent to the ring. uwindsor.caharvard.edu The use of lithium amides like LDA or LiTMP can mitigate this side reaction. uwindsor.ca

The position of lithiation on the pyridine ring is influenced by the location of the directing group. uwindsor.ca For a substituent at the 3-position, lithiation is generally directed to the 4-position. uwindsor.ca Therefore, in this compound, the methoxymethyl group at the 2-position would be expected to direct lithiation to the 3-position. However, the presence of the fluorine atom at the 3-position complicates this prediction. The acidity of the ring protons is also a key factor, and fluorine substitution can significantly alter the pKa of adjacent protons. baranlab.orgrsc.org Studies on the lithiation of fluorinated benzenes have shown that the choice of base and solvent system is crucial for achieving clean deprotonation versus other reaction pathways. rsc.org For instance, LDA in THF-hexane tends to cleanly remove the most acidic proton. rsc.org

| Reaction Type | Reagents and Conditions | Expected Outcome for Fluorinated Pyridines |

| Directed ortho-Metalation | Alkyllithium (e.g., n-BuLi), Amine additives (e.g., TMEDA) | Regioselective deprotonation ortho to a directing group. baranlab.org |

| Lithiation with Amide Bases | LDA, LiTMP in THF | Can prevent nucleophilic addition to the pyridine ring. uwindsor.ca |

Chemical Transformations Involving the Fluoro Substituent

The fluorine atom on the pyridine ring can participate in various chemical transformations, acting as a leaving group or as a handle for cross-coupling reactions.

Fluoro Group as a Leaving Group in Nucleophilic Displacement Reactions

The fluorine atom in fluorinated pyridines can be displaced by nucleophiles, particularly when the ring is activated by electron-withdrawing groups. nih.govossila.com In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine can make the attached carbon atom susceptible to nucleophilic attack. The success of such displacement reactions depends on the position of the fluorine atom and the nature of other substituents on the ring. For example, the nitro group has been successfully replaced by a fluoride anion in methyl 3-nitropyridine-4-carboxylate. nih.govresearchgate.net The displacement of fluorine itself can be more challenging but is a known transformation. rsc.orgrsc.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Fluorine-Bearing Carbon

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While aryl chlorides, bromides, and iodides are common substrates, the activation of C-F bonds for cross-coupling is a more challenging but increasingly feasible area of research. mdpi.com Palladium catalysts, in conjunction with specific ligands and additives, can facilitate the cross-coupling of fluoroarenes. rsc.org For instance, the Suzuki-Miyaura coupling of (fluoroarene)tricarbonylchromium(0) complexes has been demonstrated. rsc.org The development of catalysts for the direct cross-coupling of C-F bonds in compounds like this compound would offer a powerful method for further functionalization.

| Reaction Type | Catalyst System | Typical Reactants | Potential Product |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(OAc)2), Base | Aryl/vinyl boronic acids or esters | Biaryl or vinyl-substituted pyridine |

| Stille Coupling | Palladium catalyst | Organostannanes | Aryl, vinyl, or alkyl-substituted pyridine |

| Hiyama Coupling | Palladium catalyst, Fluoride source | Organosilanes | Aryl or vinyl-substituted pyridine nih.gov |

Regioselectivity and Stereoselectivity in Reactions at the Fluoro Position

The fluorine atom at the 3-position of the pyridine ring significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Generally, in nucleophilic aromatic substitution of pyridines, the outcome is dictated by the electronic properties of the ring and the substituents. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the ring towards nucleophilic attack.

In related systems, such as 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the steric and electronic nature of the substituent at the 3-position. researchgate.net For instance, bulky substituents at the 3-position can direct incoming nucleophiles to the 6-position. researchgate.net While specific studies on the stereoselectivity at the fluoro position of this compound are not extensively detailed in the provided results, the principles of SNAr reactions suggest that the attack of a nucleophile would proceed via a planar Meisenheimer-type intermediate, which would likely lead to a racemic mixture if a new stereocenter were to be formed at that position.

The leaving group ability in SNAr reactions of pyridinium ions has been shown to be complex and not always follow the typical F > Cl > Br > I order, with the reaction mechanism sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov This highlights that the regioselectivity in reactions involving this compound could be highly dependent on the specific nucleophile and reaction conditions employed.

Reactions and Derivatizations of the Methoxymethyl Side Chain

The methoxymethyl (MOM) ether in the side chain of this compound serves as a protective group for the corresponding alcohol. Its chemical manipulation is a key aspect of the synthetic utility of this compound.

Cleavage and Deprotection Strategies for the Methoxymethyl Ether

The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols due to its stability under a range of conditions. researchgate.net A variety of methods have been developed for its removal, offering flexibility in synthetic design. These strategies often employ acidic conditions or Lewis acids.

Common reagents for MOM group deprotection include:

Brønsted acids: Hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are frequently used. researchgate.net

Lewis acids: A range of Lewis acids can effect the cleavage of MOM ethers. Examples include:

Magnesium bromide (MgBr₂). researchgate.net

Bismuth trichloride (B1173362) (BiCl₃) has been shown to be effective for the cleavage of MOM ethers and esters. rsc.org

Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) is another efficient catalyst for this transformation. researchgate.net

The combination of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl provides a mild and chemoselective method for MOM deprotection. rsc.org

Other reagents:

A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent can selectively deprotect MOM ethers. researchgate.net

Trimethylsilyl bromide (TMSBr) is also an effective reagent for this purpose under mild conditions. researchgate.net

The choice of deprotection agent can be critical to avoid unwanted side reactions, especially in complex molecules. For instance, some methods are designed to be highly chemoselective, leaving other protecting groups intact. rsc.orgresearchgate.net

Table 1: Selected Reagents for the Deprotection of Methoxymethyl Ethers

| Reagent/System | Conditions | Reference |

|---|---|---|

| Hydrochloric acid (HCl) | Acidic | researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Acidic | researchgate.net |

| Magnesium bromide (MgBr₂) | Lewis Acidic | researchgate.net |

| Bismuth trichloride (BiCl₃) | Lewis Acidic | rsc.org |

| Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) | Lewis Acidic | researchgate.net |

| TMSOTf / 2,2′-bipyridyl | Mild, Chemoselective | rsc.org |

| CBr₄ / PPh₃ | Aprotic Solvent | researchgate.net |

| Trimethylsilyl bromide (TMSBr) | Mild | researchgate.net |

Functional Group Interconversions of the Methoxymethyl Group to Other Oxygenated Moieties

Once the methoxymethyl group is cleaved to reveal the primary alcohol, this hydroxyl group can be readily converted into a variety of other oxygen-containing functional groups. These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecular architectures. solubilityofthings.com

Common functional group interconversions starting from the alcohol include:

Oxidation to Aldehydes and Carboxylic Acids: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium chlorochromate (PCC). solubilityofthings.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will further oxidize the alcohol to a carboxylic acid. solubilityofthings.com

Conversion to Esters: The alcohol can be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), typically under acidic or basic catalysis.

Conversion to Other Ethers: The alcohol can be converted to other ethers through Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

These interconversions significantly broaden the synthetic utility of 3-fluoro-2-(hydroxymethyl)pyridine, the deprotected form of this compound.

Reactivity of the Alpha-Protons Adjacent to the Methoxymethyl Ether

The protons on the methylene (B1212753) carbon (the α-carbon) adjacent to the ether oxygen in the methoxymethyl group are generally not considered acidic. However, the acidity of α-protons is significantly influenced by the presence of adjacent electron-withdrawing groups, most notably carbonyl groups. libretexts.orgmsu.edu In the case of the methoxymethyl ether, the oxygen atom is not sufficiently electron-withdrawing to render these protons reactive in the same way as α-protons to a carbonyl.

Deprotonation at positions on the pyridine ring is a more common reactivity pattern for substituted pyridines. The acidity of C-H bonds on the pyridine ring is influenced by the position of substituents and the nitrogen atom. researchgate.net For instance, deprotometalation of substituted pyridines often occurs at specific positions directed by the existing functional groups. researchgate.net Therefore, any significant reactivity involving proton abstraction from this compound would be more likely to occur at the pyridine ring rather than the methoxymethyl side chain under typical basic conditions.

Mechanistic Investigations of Key Reaction Pathways Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions.

Elucidation of Reaction Intermediates and Transition States

The nucleophilic aromatic substitution (SNAr) reactions of activated heterocyclic systems like pyridine derivatives proceed through a well-established two-step addition-elimination mechanism. nih.gov The first step involves the nucleophilic attack on the carbon bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

For pyridinium ions, the mechanism can be more complex. Studies on the reaction of substituted N-methylpyridinium ions with piperidine (B6355638) have shown that the rate-determining step can be the deprotonation of the initial addition intermediate, rather than the nucleophilic addition itself. nih.gov This leads to a different order of leaving group ability compared to typical SNAr reactions. nih.gov

The cleavage of the methoxymethyl ether also proceeds through distinct intermediates. Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, making the methoxymethyl group a better leaving group. In the case of cleavage with Lewis acids like BiCl₃, theoretical studies using density functional theory (DFT) have investigated the binding pathways and the role of water in facilitating the cleavage of the C-O bond. rsc.org These studies help in understanding the molecular interactions and the transition states involved in the deprotection process.

Scientific Inquiry into this compound Reveals Research Gap

A comprehensive review of available scientific literature and data reveals a significant gap in the understanding of the chemical reactivity and mechanistic transformations of the compound this compound. Specifically, there is a notable absence of published kinetic and thermodynamic studies detailing the specifics of its chemical transformations.

While research exists on related fluorinated pyridine derivatives, providing insights into their general reactivity and spectroscopic properties, specific experimental data on the reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound are not currently available in the public domain.

This lack of empirical data prevents a detailed analysis and the creation of data tables for the kinetic and thermodynamic profiles of this particular compound's transformations, as requested. The scientific community has yet to publish in-depth studies focusing on these specific aspects of this compound's chemical behavior.

Further experimental investigation is required to elucidate the kinetic and thermodynamic parameters governing the reactions of this compound. Such studies would be invaluable for understanding its stability, reactivity, and potential applications in various chemical syntheses. Without dedicated research in this area, a complete and authoritative discussion on the "Kinetic and Thermodynamic Studies of Transformations" for this compound remains unachievable.

Chemical Reactivity and Mechanistic Transformations of 3 Fluoro 2 Methoxymethyl Pyridine

Kinetic and Thermodynamic Studies of Transformations

Currently, there is no available scientific literature detailing the kinetic and thermodynamic studies of transformations for 3-Fluoro-2-(methoxymethyl)pyridine. Therefore, no data tables or detailed research findings can be presented.

Advanced Analytical and Spectroscopic Methodologies for Structural and Purity Assessment of 3 Fluoro 2 Methoxymethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, providing conclusive evidence for the connectivity and stereochemistry of 3-Fluoro-2-(methoxymethyl)pyridine.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. In this compound, the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methoxymethyl group will appear in distinct regions of the spectrum. The pyridine protons are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The fluorine atom at the C3 position will further influence the chemical shifts and introduce characteristic splitting patterns (J-coupling) to the adjacent protons, particularly H4. The methylene (B1212753) (-CH₂-) and methyl (-OCH₃) protons of the methoxymethyl group will appear in the upfield region, with expected chemical shifts around δ 4.5 ppm and δ 3.4 ppm, respectively.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-165 ppm). The carbon atom bonded to the fluorine (C3) will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. jeolusa.com The carbons of the methoxymethyl group (-CH₂- and -OCH₃) will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |

| H4 | ~7.3-7.5 | C4: ~125 | Coupling to F and H5 |

| H5 | ~7.1-7.3 | C5: ~123 | Coupling to H4 and H6 |

| H6 | ~8.1-8.3 | C6: ~148 | Coupling to H5 |

| -CH₂- | ~4.5 | -CH₂-: ~70 | |

| -OCH₃ | ~3.4 | -OCH₃: ~59 | |

| C2 | - | C2: ~155 (d) | |

| C3 | - | C3: ~158 (d, ¹JCF ≈ 240 Hz) | Large C-F coupling |

Note: Predicted values are based on data from similar structures such as 2-fluoro-3-methylpyridine (B30981) and 2-methoxypyridine. chemicalbook.comchemicalbook.com The 'd' denotes a doublet due to C-F coupling.

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clean spectra with a wide range of chemical shifts, making it an excellent probe for molecular structure. wikipedia.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C3 position. The chemical shift of this signal is sensitive to its electronic environment. fluorine1.ru Furthermore, the fluorine nucleus will couple with adjacent protons (³JHF), primarily the H4 proton, resulting in a splitting of the ¹⁹F signal into a doublet of doublets (additionally coupled to H2 if present, but here C2 is substituted). This coupling information is invaluable for confirming the position of the fluorine atom on the pyridine ring. spectrabase.com

While 1D NMR provides fundamental information, 2D NMR techniques are essential for the unambiguous assignment of the complete structure of this compound. bas.bgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4, H5, and H6), confirming their connectivity. No correlation would be expected between the pyridine protons and the isolated methoxymethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is used to assign the carbon signal for each protonated carbon. For instance, it would show a cross-peak between the methylene protons (~δ 4.5) and the methylene carbon (~δ 70), and between the methyl protons (~δ 3.4) and the methyl carbon (~δ 59).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). princeton.edu HMBC is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methylene protons (-CH₂-) to the C2 carbon of the pyridine ring, confirming the attachment of the methoxymethyl group at this position.

Correlations from the H4 proton to C2, C3, and C5, and from the H6 proton to C2 and C5, which helps in assigning the quaternary carbons and confirming the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide valuable information about the molecule's conformation. For example, a NOESY correlation between the methylene (-CH₂-) protons of the side chain and the H4 proton of the pyridine ring would indicate a spatial proximity, helping to define the preferred orientation of the methoxymethyl group relative to the ring.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determinationspectrabase.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound, the molecular formula is C₇H₈FNO. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ would be determined and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, a critical step in the identification of the compound. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₇H₈FNO | [M+H]⁺ | 142.0663 |

| C₇H₈FNO | [M+Na]⁺ | 164.0482 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers insights into its structure. nih.govumich.edu

For this compound, the protonated molecule ([C₇H₈FNO+H]⁺) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Plausible fragmentation patterns for pyridine derivatives often involve the loss of substituents and cleavage of the ring. rsc.orgacs.orgsapub.org

Table 3: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 142.07 | 110.04 | CH₄O (Methanol) | 3-Fluoro-2-methylpyridine cation |

| 142.07 | 111.05 | CH₃O• (Methoxy radical) | 3-Fluoro-2-methylenepyridinium ion |

| 142.07 | 96.04 | C₂H₆O (Ethanol) | Fluoropyridine fragment |

| 110.04 | 83.03 | HCN | Fluorinated cyclopentadienyl (B1206354) cation |

The analysis of these fragmentation pathways, especially when combined with accurate mass measurements of the fragment ions, allows for the detailed structural confirmation of this compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule. youtube.com For this compound, these methods are crucial for confirming the presence of key structural features.

The infrared and Raman spectra of fluoropyridines have been studied, and these analyses, supported by theoretical calculations, offer a basis for the spectral interpretation of this compound. nih.govresearchgate.net The C-F bond stretching frequencies in fluoropyridines are similar to those observed in fluorobenzene, which indicates the influence of the aromatic ring's π bonding system. nih.gov

In the case of this compound, the following characteristic vibrational modes are of primary interest:

C-F Stretching: The carbon-fluorine stretch is a strong absorption in the IR spectrum, typically appearing in the region of 1250-1000 cm⁻¹. The exact position can be influenced by the electronic environment of the pyridine ring.

C-O-C Stretching: The methoxymethyl group will exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations. As a reference, methoxy (B1213986) groups on aromatic rings generally show asymmetrical vibration bands between 1210 and 1310 cm⁻¹ and symmetrical vibration bands between 1010 and 1050 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and bending vibrations. These are typically observed in the 1600-1400 cm⁻¹ region for C=C and C=N stretching, and at lower wavenumbers for ring deformation modes.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light, providing complementary information, particularly for non-polar bonds. youtube.com For instance, while the C-F bond gives a strong IR signal, its Raman signal might be weaker. Conversely, the symmetric vibrations of the pyridine ring often produce strong Raman bands. The use of fluorothene plastic cells can be advantageous for handling fluorine compounds in both IR and Raman spectroscopy due to their chemical resistance. dtic.mil

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-F | Stretching | 1250-1000 | IR (strong) |

| C-O-C | Asymmetric Stretching | 1210-1310 | IR, Raman |

| C-O-C | Symmetric Stretching | 1010-1050 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | IR, Raman |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure.

In a hypothetical X-ray crystallographic analysis of this compound, key parameters to be determined would include:

The planarity of the pyridine ring.

The bond lengths of the C-F, C-O, and C-N bonds, which can be compared with theoretical values and data from similar structures.

The torsion angles defining the conformation of the methoxymethyl substituent relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing.

The absolute configuration of chiral derivatives can also be determined using X-ray crystallography, as demonstrated in the atroposelective C–H cyanation of 1-aryl benzo[h]isoquinolines. acs.org

Table 2: Illustrative Crystallographic Parameters for a Pyridine Derivative

| Parameter | Description |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., Pca21 |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångstroms (Å). |

| Bond Lengths | e.g., C-F, C-O, C-N distances in Å. |

| Bond Angles | e.g., C-C-F, C-C-O angles in degrees (°). |

| Torsion Angles | Describing the conformation of substituents. |

Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. cdc.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

The development of a robust chromatographic method is essential for accurately separating the target compound from starting materials, byproducts, and degradation products.

For HPLC , reversed-phase chromatography is a common starting point. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer is often effective for pyridine derivatives. sielc.comptfarm.pl The hydrophilic nature of some pyridines may necessitate the use of mixed-mode chromatography to achieve adequate retention and peak shape without the need for ion-pairing reagents, which can be incompatible with mass spectrometry (MS) detection. helixchrom.comhelixchrom.com UV detection is typically suitable for pyridine-containing compounds due to their chromophoric nature. sielc.com

GC is well-suited for the analysis of volatile and thermally stable compounds like many pyridine derivatives. cdc.gov A capillary column with a non-polar or moderately polar stationary phase is generally used. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) offers definitive identification of the separated components. cdc.gov

Method validation, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is crucial for ensuring the reliability of the analytical results. ptfarm.pl

Table 3: Typical Chromatographic Conditions for Pyridine Derivative Analysis

| Parameter | HPLC | GC |

| Column | Reversed-phase (e.g., C18, 5 µm) or Mixed-mode | Capillary (e.g., DB-5, HP-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with buffer | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detection | UV (e.g., 254 nm), MS | FID, MS |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 50-250 °C) |

If this compound or its derivatives are chiral, for instance, due to the introduction of a stereocenter in a side chain or through atropisomerism, chiral chromatography becomes necessary to separate and quantify the enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.

The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The successful application of chiral chromatography has been demonstrated for complex molecules, including axially chiral 1-aryl isoquinoline (B145761) nitriles. acs.org

The enantiomeric excess (e.e.) is a critical parameter determined by chiral chromatography, indicating the purity of one enantiomer over the other. This is calculated from the peak areas of the two enantiomers in the chromatogram.

Theoretical and Computational Chemistry Studies of 3 Fluoro 2 Methoxymethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the electronic structure of molecules. It is particularly effective for calculating ground-state properties such as optimized molecular geometry, charge distribution, and thermodynamic stability.

For 3-Fluoro-2-(methoxymethyl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable structure. researchgate.net The calculations would optimize bond lengths, bond angles, and dihedral angles. It is expected that the fluorine atom at the C3 position would lead to a shortening of the adjacent C-C bonds and influence the aromatic system through its inductive electron-withdrawing effect. The methoxymethyl group at C2 introduces steric bulk and additional conformational flexibility. DFT studies on related molecules like 3-fluoropyridine (B146971) and other pyridine (B92270) derivatives show that calculated geometries and vibrational frequencies are in excellent agreement with experimental data. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Note: These are illustrative values based on calculations of analogous structures; specific experimental or calculated data for this exact molecule is not widely available.)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.39 Å |

| C3-F Bond Length | ~1.35 Å |

| C2-C(H₂) Bond Length | ~1.51 Å |

| N1-C2-C3 Bond Angle | ~121° |

| F-C3-C2 Bond Angle | ~118° |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy than standard DFT for certain properties, albeit at a greater computational expense. These methods are crucial for problems where electron correlation effects are particularly important.

In the study of this compound, ab initio calculations at a level like MP2/6-31G** would be used to refine the geometric and energetic data obtained from DFT. nih.gov A notable application would be to accurately compute the energy barriers between different conformers of the molecule. For the related 2-(fluoromethyl)pyridine, ab initio MP2 calculations successfully predicted that the most stable conformer has the C-F bond anti to the N-C2 bond and determined the energy of the transition state for rotation. nih.gov A similar approach would provide a high-fidelity map of the conformational landscape of this compound.

Conformational Analysis and Potential Energy Surface Mapping

The methoxymethyl group at the C2 position introduces rotational degrees of freedom, specifically around the C2-CH₂ and CH₂-O bonds. This results in multiple possible conformers with different spatial arrangements and energies.

A conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface (PES). Studies on similar structures, like 2-(alkoxymethyl)pyridines and 3-fluoro-1-propanol, have shown that the conformational preference is often governed by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation or intramolecular hydrogen bonding. nih.govnih.gov For this compound, the PES scan would likely reveal several low-energy minima. The global minimum would represent the most stable conformer, and the energy barriers between conformers would determine the dynamics of their interconversion. It is predicted that conformers minimizing the steric clash between the methoxymethyl group and the fluorine atom would be energetically favored.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface from reactants to products, chemists can identify transition states—the highest energy points along the reaction coordinate—and calculate activation energies.

For this compound, one could investigate reactions such as electrophilic aromatic substitution. The fluorine and methoxymethyl substituents would exert significant directing effects. The electron-withdrawing fluorine atom deactivates the ring, particularly at the ortho and para positions, while the methoxymethyl group's effect is more complex, involving potential steric hindrance. DFT calculations could model the approach of an electrophile to different positions on the pyridine ring, calculating the energies of the intermediate sigma complexes and the corresponding transition states to predict the most likely site of substitution.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comyoutube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior as a nucleophile (donating from the HOMO) or an electrophile (accepting into the LUMO). youtube.com

An FMO analysis of this compound would reveal the molecule's electronic character. The HOMO's energy indicates its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The fluorine atom is expected to lower the energy of both the HOMO and LUMO, while the methoxymethyl group will likely raise them. The precise distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, in related substituted pyridines, the LUMO is often localized on the pyridine ring, indicating its susceptibility to nucleophilic attack. researchgate.net

Table 2: Illustrative FMO Energies for Substituted Pyridines (Note: Values are based on published data for analogous compounds to illustrate expected trends.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.88 | -0.45 | 6.43 |

| 3-Fluoropyridine | -7.05 | -0.62 | 6.43 |

| 2-Aminopyridine | -6.31 | -0.21 | 6.10 |

Predictive Modeling of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are commonly modeled.

For this compound, DFT calculations can compute the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental IR and Raman spectra. nih.gov This correlation allows for the confident assignment of spectral bands to specific molecular motions, such as C-F stretching or CH₂ rocking. Studies on 3-fluoropyridine have demonstrated a strong match between observed and calculated spectra, validating the computational approach. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and used to aid in the assignment of complex experimental NMR data, providing a direct link between the calculated electronic environment of each nucleus and its observed resonance frequency.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

The primary focus of MD simulations on this molecule would be to understand the dynamic interplay between the fluorine atom on the pyridine ring and the flexible methoxymethyl group at the adjacent position. The rotation around the C2-C(methoxy) and C(methoxy)-O bonds would create a complex conformational landscape. MD simulations can map this landscape by tracking the dihedral angles, identifying low-energy, stable conformers, and calculating the energetic barriers for transition between them. This provides critical information on the molecule's structural preferences and how it might adapt its shape when interacting with other molecules.

Solvent effects are another critical area that MD simulations can illuminate. The interactions between this compound and surrounding solvent molecules can dictate its solubility, stability, and reactivity. Simulations in explicit solvent boxes (e.g., water, methanol (B129727), DMSO) would reveal the nature of solute-solvent interactions. Key analyses would include:

Radial Distribution Functions (RDFs): These plots would show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the pyridine nitrogen, the fluorine atom, or the ether oxygen. This can quantify the strength and structure of solvation shells.

Hydrogen Bonding Analysis: MD trajectories can be analyzed to determine the lifetime and geometry of hydrogen bonds formed between the solute (e.g., the pyridine nitrogen or the methoxy (B1213986) oxygen) and protic solvents like water.

Solvent-Induced Conformational Changes: The simulations would demonstrate whether the equilibrium between different conformers of the methoxymethyl group shifts in response to solvent polarity.

Theoretical studies on the simpler molecule, 3-fluoropyridine, have shown that solvent polarity has a tangible, albeit small, effect on its structural parameters. researchgate.net It is expected that this compound would exhibit similar, if not more pronounced, changes due to its greater complexity and additional points of interaction. For instance, studies on 3-fluoropyridine using Density Functional Theory (DFT) with solvent models showed that bond lengths and angles are perturbed by the solvent environment. The C-F bond, in particular, is sensitive to changes in solvent polarity. researchgate.net

The table below illustrates the type of data that could be generated from computational studies on the effect of solvents on the molecular structure of a related compound, 3-fluoropyridine. It shows the calculated changes in the C-F bond length in different media. Similar data would be a key output of MD simulations for this compound.

Table 1: Example of Solvent Influence on C-F Bond Length in 3-Fluoropyridine

| Solvent Medium | Dielectric Constant (ε) | Calculated C-F Bond Length (Å) |

| Vacuum | 1.00 | 1.353 |

| Chloroform | 4.81 | 1.358 |

| Ethanol (B145695) | 24.55 | 1.360 |

| Water | 78.39 | 1.360 |

This table is generated based on findings for 3-fluoropyridine and is representative of the data that would be sought in studies of this compound. Data sourced from a Density Functional Theory study. researchgate.net

Applications of 3 Fluoro 2 Methoxymethyl Pyridine As a Synthetic Building Block

Role in the Synthesis of Novel Heterocyclic Systems

The 3-fluoro-2-(methoxymethyl)pyridine scaffold is primed for elaboration into more complex heterocyclic systems. The fluorine atom at the 3-position, while relatively stable, can participate in nucleophilic aromatic substitution (SNAr) reactions under forcing conditions or with highly activated nucleophiles. More commonly, the pyridine (B92270) ring itself serves as a template for annulation reactions, where new rings are fused onto the existing pyridyl core.

One of the primary strategies for constructing novel heterocyclic systems from fluoropyridine derivatives involves metal-catalyzed cross-coupling reactions. Although not explicitly detailed for this compound, related 3-fluoropyridines are known to undergo reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings at other positions (e.g., C-4, C-5, or C-6 if appropriately functionalized with a halide or triflate). These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, which can then be subjected to intramolecular cyclization to form fused ring systems.

Furthermore, the methoxymethyl group at the 2-position can be a key player in cyclization strategies. Deprotonation of the methylene (B1212753) group adjacent to the oxygen with a strong base can generate a nucleophilic species capable of attacking an electrophilic center appended elsewhere on the molecule or on a reaction partner, leading to the formation of a new ring.

A prominent approach for the synthesis of substituted 3-fluoropyridines themselves involves the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. This method provides a direct route to polysubstituted 3-fluoropyridine (B146971) cores, which could then be further elaborated.

Table 1: Representative Methods for the Synthesis of Substituted 3-Fluoropyridines

| Method | Starting Materials | Catalyst/Reagents | Key Features |

| Rh(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl2]2, CsOAc | Forms highly substituted 3-fluoropyridines in a single step. |

| Photoredox-Mediated Coupling | α,α-Difluoro-β-iodoketones, Silyl (B83357) enol ethers | fac-Ir(ppy)3, NH4OAc | A one-pot condensation that provides access to diversely substituted 3-fluoropyridines. |

| Diazotization of Aminopyridines | 3-Aminopyridines | HF, NaNO2 | A classic method for introducing fluorine onto a pyridine ring. |

Precursor for Advanced Intermediates in the Synthesis of Functional Organic Molecules

This compound is an excellent starting point for the synthesis of more complex and functionally rich intermediates. The methoxymethyl group is a protected form of a hydroxymethyl group and can be deprotected under acidic conditions to reveal the primary alcohol, 3-fluoropyridine-2-methanol. This alcohol is a versatile functional handle that can be oxidized to an aldehyde or a carboxylic acid, or used in esterification and etherification reactions. A patent describes the synthesis of 3-fluoropyridine-2-methanol from quinolinic acid, highlighting its accessibility.

The aldehyde derived from the oxidation of 3-fluoropyridine-2-methanol is a particularly valuable intermediate. It can undergo a wide range of classical carbonyl reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build molecular complexity.

The fluorine atom itself can be a precursor to other functionalities. While direct nucleophilic displacement is challenging, ortho-lithiation directed by the methoxymethyl group could potentially occur at the C-4 position, allowing for the introduction of a variety of electrophiles. This would generate a tri-substituted pyridine intermediate with significant potential for further diversification.

Strategies for Diversity-Oriented Synthesis (DOS) and Chemical Library Generation Utilizing this compound

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space, often for the purpose of discovering new biological probes or drug leads. This compound is a suitable scaffold for DOS due to its multiple, orthogonally reactive sites.

A hypothetical DOS strategy starting from this scaffold could involve:

Modification of the Methoxymethyl Group: Deprotection to the alcohol, followed by a library of esterifications or etherifications with a diverse set of carboxylic acids or alkyl halides.

Functionalization of the Pyridine Ring: If a leaving group (e.g., bromine or iodine) is introduced at another position on the ring, a diverse range of substituents can be introduced via palladium-catalyzed cross-coupling reactions.

Modification via the Fluoro Group: Although less common, SNAr reactions with a library of nucleophiles (e.g., thiols, amines) under high temperature or microwave conditions could provide another vector for diversification.

By combining these transformations in various sequences, a large and diverse library of molecules can be generated from a single, common starting material. The principles of DOS are well-suited for the construction of novel fragment collections for fragment-based drug discovery (FBDD).

Integration into Multi-Component Reactions (MCRs) for Rapid Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single pot. The aldehyde, which can be readily synthesized from this compound, is a common component in many MCRs, such as the Ugi and Passerini reactions.

For instance, the aldehyde derived from this compound could be a component in an Ugi four-component reaction, along with an amine, a carboxylic acid, and an isocyanide. This would rapidly generate a library of α-acylamino amides containing the 3-fluoropyridine motif. The ability to vary each of the four components would allow for the creation of a large and diverse set of products with high atom economy.

While no specific MCRs involving this compound have been reported, the general utility of heterocyclic aldehydes in such reactions suggests that it is a prime candidate for this type of chemistry.

Design and Synthesis of Scaffolds for Chemical Biology Research (focusing on the synthetic aspect, not biological activity)

The 3-fluoropyridine moiety is a bioisostere for other aromatic systems and its inclusion in a molecule can significantly impact its properties. The synthesis of scaffolds for chemical biology often focuses on creating molecules that can be used as probes to study biological systems, for example, by incorporating fluorescent tags or reactive handles for bioconjugation.

Starting from this compound, one could design and synthesize scaffolds for chemical biology in several ways:

Fluorescent Scaffolds: The 3-fluoropyridine core could be elaborated through cross-coupling reactions to create extended conjugated systems that exhibit fluorescence. The synthesis of fluorinated fluorophores is a topic of significant interest.

Linkable Scaffolds: The methoxymethyl group can be converted to a carboxylic acid or an amine, providing a handle for conjugation to biomolecules like proteins or nucleic acids.

Photoaffinity Probes: The pyridine ring could be functionalized with a photolabile group, such as an azido (B1232118) or diazirine group, to create probes that can be used to identify the binding partners of a small molecule within a cell.

The synthesis of such scaffolds would rely on the fundamental reactivity of the starting material, as described in the preceding sections, to build up the desired functionality in a controlled and systematic manner.

Emerging Research Directions and Future Perspectives in 3 Fluoro 2 Methoxymethyl Pyridine Chemistry

Development of Novel Selective Functionalization Methodologies for 3-Fluoro-2-(methoxymethyl)pyridine

The development of selective functionalization methods for the this compound core is crucial for accessing a wider range of derivatives with potentially enhanced biological activities. Research in the broader field of substituted pyridines provides a strong foundation for predicting and developing these methodologies.